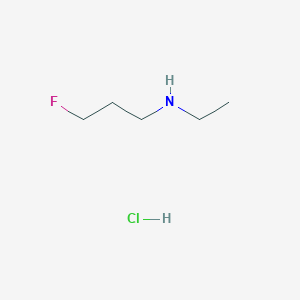
3-(4-Isopropylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is an analogue of cyclobutane, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of the nitrogen atom introduces unique chemical properties, making it a valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
化学反应分析
Types of Reactions: 3-(4-Isopropylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than their five- and six-membered counterparts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize azetidines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce azetidines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can lead to the formation of azetidinones, while reduction can yield various amine derivatives .
科学研究应用
3-(4-Isopropylphenyl)azetidine has numerous applications in scientific research:
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Piperidines: These are six-membered nitrogen-containing heterocycles that are even more stable and less reactive than azetidines.
Uniqueness: 3-(4-Isopropylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, from synthetic chemistry to medicinal research .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI 键 |
BEVVUKZAGHVSAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)





![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)





